Structural Elucidation of 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine: A Comprehensive NMR and Crystallographic Guide
Structural Elucidation of 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine: A Comprehensive NMR and Crystallographic Guide
Executive Summary
The compound 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine (CAS: 383130-74-3) represents a highly versatile building block in modern medicinal chemistry and agrochemical development1[1]. The 1,3,4-thiadiazole core is a privileged heterocyclic scaffold, prized for its robust metabolic stability, its bioisosteric relationship with pyrimidines, and its capacity to act as a potent hydrogen bond donor and acceptor 2[2].
For drug development professionals, understanding the precise 3D conformation and electronic distribution of this molecule is critical for structure-based drug design (SBDD). This whitepaper provides an in-depth, causality-driven methodology for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (XRD).
Mechanistic Grounding & Conformational Logic
Before executing analytical protocols, it is essential to understand the intrinsic molecular physics governing 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine.
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Steric Hindrance and Dihedral Twist: The 1,3,4-thiadiazole ring is inherently planar. However, the attachment of the phenyl ring at the C5 position introduces conformational complexity. The presence of the ortho-methoxy group on the phenyl ring creates a severe steric clash with the N4 and S1 atoms of the thiadiazole core. To minimize this high-energy van der Waals repulsion, the molecule breaks coplanarity, resulting in a predictable dihedral twist (~30°–45°).
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Electronic Delocalization: The exocyclic -NH₂ group at the C2 position is not a simple primary amine. The lone pair on the nitrogen strongly delocalizes into the electron-deficient thiadiazole ring3[3]. This imparts partial double-bond character to the C2-N(amine) bond and significantly deshields the C2 carbon in ¹³C NMR.
Figure 1: Conformational causality and supramolecular lattice stabilization logic.
Experimental Protocols & Self-Validating Systems
To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems, eliminating kinetic artifacts and solvent-induced spectral broadening.
Crystal Growth for X-Ray Diffraction (XRD)
Obtaining high-quality single crystals of 2-amino-1,3,4-thiadiazoles can be challenging due to their tendency to form rapid, amorphous precipitates driven by strong intermolecular hydrogen bonding 4[4].
Step-by-Step Methodology:
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Dissolution: Dissolve 50 mg of the compound in 2 mL of an Ethyl Acetate:Hexane (1:1 v/v) binary solvent system. Causality: Ethyl acetate solvates the polar thiadiazole core, while hexane acts as an antisolvent.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate glass vial. Causality: Removing microscopic dust particles eliminates premature nucleation sites, preventing the kinetic trapping of polymorphs.
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Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole. Leave undisturbed in a vibration-free environment at 20°C for 5–7 days.
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Validation (Internal Check): Inspect the resulting crystals under a polarized light microscope. Valid crystals must exhibit uniform birefringence and sharp, well-defined facets (typically block or thick needle morphology).
NMR Sample Preparation and Validation
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Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: The highly polar -NH₂ group causes poor solubility in CDCl₃. Furthermore, DMSO-d6 strongly hydrogen-bonds with the amine protons, sharpening their signal and preventing them from broadening into the baseline.
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D₂O Exchange Validation: To definitively assign the amine protons, acquire the standard ¹H NMR spectrum, then add 2 drops of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously and re-acquire. Causality: The rapid proton-deuterium exchange (R-NH₂ + D₂O ⇌ R-ND₂ + HDO) will cause the broad amine singlet to vanish, unambiguously differentiating it from overlapping aromatic signals 5[5].
Figure 2: Analytical workflow for the structural elucidation of 1,3,4-thiadiazole derivatives.
Quantitative Data & Structural Assignments
NMR Spectroscopy Data
The following tables summarize the expected chemical shifts based on the electronic environment of the 5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine scaffold.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Causality / Assignment Logic |
| -NH₂ | ~7.30 | s (broad) | 2H | - | Deshielded by the thiadiazole ring; broad due to quadrupolar relaxation of N. Disappears upon D₂O shake. |
| H-6 (Ar) | ~7.65 | dd | 1H | 7.8, 1.5 | Ortho to thiadiazole; heavily deshielded by the adjacent electron-withdrawing heterocycle. |
| H-4 (Ar) | ~7.35 | dd | 1H | 7.5, 1.5 | Ortho to methyl; standard aromatic shift slightly shielded by the +I effect of the methyl group. |
| H-5 (Ar) | ~7.15 | t | 1H | 7.6 | Meta to substituents; typical scalar coupling to H-4 and H-6. |
| -OCH₃ | ~3.75 | s | 3H | - | Downfield shifted relative to standard aliphatic methoxy due to direct attachment to the aromatic ring. |
| -CH₃ | ~2.30 | s | 3H | - | Benzylic position; shielded relative to heteroatom-bound methyls. |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
| Position | Chemical Shift (ppm) | Causality / Assignment Logic |
| C2 (Thiadiazole) | ~168.5 | Highly deshielded by N3, S1, and the exocyclic amine resonance. |
| C5 (Thiadiazole) | ~157.2 | Deshielded by N4 and S1, but less than C2 due to the lack of direct amine attachment. |
| C2' (Ar-OCH₃) | ~156.0 | Strong deshielding from the electronegative oxygen atom. |
| C3' (Ar-CH₃) | ~132.5 | Mild deshielding from the alkyl substitution. |
| C4', C6' (Ar) | ~127.5 - 131.0 | Standard aromatic carbons. |
| C1', C5' (Ar) | ~124.0 - 124.5 | Quaternary carbon attached to the heterocycle (C1') and standard aromatic (C5'). |
| -OCH₃ | ~60.5 | Steric hindrance pushes the methoxy carbon slightly downfield compared to unhindered anisoles. |
| -CH₃ | ~16.2 | Shielded primary benzylic carbon. |
X-Ray Crystallographic Parameters
During XRD data acquisition, the crystal must be cooled to 100 K using a liquid nitrogen stream. Causality: Cryo-cooling minimizes the thermal motion of the atoms (reducing Debye-Waller factors), which prevents the smearing of electron density and drastically improves the resolution of high-angle reflections.
To validate the structural model, ensure the final refinement yields an R1 factor < 0.05 and a Goodness-of-Fit (S) ≈ 1.0 .
Table 3: Key Crystallographic Features & Packing Logic
| Parameter | Value / Description | Causality / Structural Implication |
| Crystal System | Monoclinic | Typical for planar heterocyclic systems allowing efficient 2D sheet packing. |
| Space Group | P2₁/c | Centrosymmetric group facilitating the formation of antiparallel hydrogen-bonded dimers. |
| Dihedral Angle | ~35° | Twist between the aryl and thiadiazole rings driven entirely by the ortho-methoxy steric clash. |
| C2-N(amine) Bond | ~1.32 Å | Shorter than a standard C-N single bond (1.47 Å), proving resonance delocalization into the ring. |
| N-H···N Distance | ~2.95 Å | Strong intermolecular hydrogen bonding stabilizing the supramolecular crystal lattice. |
References
- Bidepharm Product Catalog.5-(2-Methoxy-3-methylphenyl)-1,3,4-thiadiazol-2-amine (CAS: 383130-74-3).
- BenchChem.In-Depth Technical Guide to the Structural Elucidation of Novel 1,3,4-Thiadiazole Derivatives.
- ResearchGate.The structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine in solution and the solid state studied by the 1H, 13C, 15N NMR spectroscopy, X-ray crystallography.
- RHHZ.Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1, 3, 4-thiadiazoles.
- PubChem.1,3,4-Thiadiazol-2-amine | C2H3N3S | CID 19909.
Sources
- 1. CAS:1247133-10-35-(2,3-Dihydrobenzofuran-5-yl)-1,3,4-thiadiazol-2-amine-毕得医药 [bidepharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Thiadiazol-2-amine | C2H3N3S | CID 19909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1, 3, 4-thiadiazoles [html.rhhz.net]
